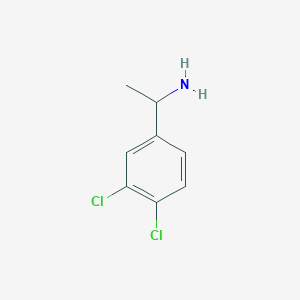

1-(3,4-Dichlorophenyl)ethanamine

描述

1-(3,4-Dichlorophenyl)ethanamine is an organic compound with the molecular formula C8H9Cl2N It is characterized by the presence of a phenyl ring substituted with two chlorine atoms at the 3 and 4 positions, and an ethanamine group

准备方法

Synthetic Routes and Reaction Conditions: 1-(3,4-Dichlorophenyl)ethanamine can be synthesized through several methods. One common approach involves the catalytic hydrogenation of a Schiff base compound in the presence of amine or amide salts using catalysts such as palladium or platinum . The reaction conditions typically include an inert atmosphere and controlled temperature to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound often involves large-scale catalytic hydrogenation processes. The use of continuous flow reactors and advanced purification techniques ensures the consistent production of high-purity compounds suitable for various applications.

化学反应分析

Types of Reactions: 1-(3,4-Dichlorophenyl)ethanamine undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: Halogen atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.

Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products:

Oxidation: Produces ketones or aldehydes.

Reduction: Yields various amine derivatives.

Substitution: Results in phenyl derivatives with different functional groups.

科学研究应用

Pharmacological Applications

1. Antihypertensive Research

One of the primary applications of 1-(3,4-Dichlorophenyl)ethanamine is in antihypertensive research. The compound acts as an inhibitor of phenylethanolamine N-methyltransferase (PNMT), an enzyme crucial for catecholamine biosynthesis. By inhibiting PNMT, this compound reduces the levels of epinephrine and norepinephrine, leading to decreased blood pressure.

Case Study: Effects on Blood Pressure

A study conducted on spontaneously hypertensive rats demonstrated that administration of this compound at a dosage of 50 mg/kg via intraperitoneal injection resulted in a significant reduction in systolic blood pressure over three days. The observed effects were selective for hypertensive models, with no significant impact noted on normotensive Wistar Kyoto rats.

| Study | Dosage | Administration Route | Duration | Effect on Blood Pressure |

|---|---|---|---|---|

| Saavedra et al. (Year) | 50 mg/kg | Intraperitoneal | 3 days | Significant reduction in SHR; no effect in Wistar Kyoto rats |

This selective action underscores the potential of this compound as a therapeutic candidate for hypertension management.

2. Adrenergic Signaling Studies

The compound's inhibitory effect on PNMT also makes it a valuable tool for studying adrenergic signaling pathways. By modulating catecholamine levels, researchers can investigate the role of these neurotransmitters in various physiological processes, including stress responses and cardiovascular regulation.

Biochemical Mechanism

The mechanism of action involves binding to the active site of PNMT, leading to altered gene expression profiles associated with cardiovascular health. This interaction not only affects blood pressure but may also influence other cellular processes related to adrenergic signaling.

Toxicological Studies

In addition to its pharmacological applications, this compound is utilized in toxicological assessments. Its effects on cellular viability and potential cytotoxicity are important for evaluating safety profiles in drug development.

Case Study: Cytotoxicity Assessment

Research involving human cell lines has shown that exposure to varying concentrations of this compound can lead to dose-dependent cytotoxic effects. This information is critical for understanding the compound's safety and efficacy as a therapeutic agent.

Summary of Applications

The applications of this compound can be summarized as follows:

- Antihypertensive Agent : Effective in reducing blood pressure through PNMT inhibition.

- Adrenergic Signaling Research : Valuable for studying catecholamine dynamics and their physiological implications.

- Toxicological Evaluations : Important for assessing safety profiles in drug development.

作用机制

The mechanism of action of 1-(3,4-Dichlorophenyl)ethanamine involves its interaction with specific molecular targets and pathways. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

相似化合物的比较

- 1-(2,4-Dichlorophenyl)ethanamine

- 1-(3,5-Dichlorophenyl)ethanamine

- 1-(3,4-Dichlorophenyl)propanamine

Comparison: 1-(3,4-Dichlorophenyl)ethanamine is unique due to the specific positioning of chlorine atoms on the phenyl ring, which influences its chemical reactivity and interaction with biological targets. Compared to its analogs, it may exhibit different pharmacological or chemical properties, making it suitable for specific applications.

生物活性

1-(3,4-Dichlorophenyl)ethanamine, also known as (S)-1-(3,4-dichlorophenyl)ethanamine, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and related research findings.

- IUPAC Name : (1S)-1-(3,4-dichlorophenyl)ethanamine

- CAS Number : 150025-93-7

- Molecular Formula : C8H9Cl2N

- Molecular Weight : 188.07 g/mol

- Canonical SMILES : CC(C1=CC(=C(C=C1)Cl)Cl)N

Research indicates that this compound interacts with various biological targets, primarily within the central nervous system. The compound has been noted for its activity at opioid receptors, particularly the kappa-opioid receptor (KOP), where it exhibits both agonistic and antagonistic properties depending on structural modifications.

Binding Affinities

In vitro studies have demonstrated that derivatives of this compound possess varying affinities for opioid receptors:

- Kappa-opioid receptor (KOP) : High binding affinity with partial agonist activity.

- Mu-opioid receptor (MOP) : Lower affinity compared to KOP.

- Delta-opioid receptor (DOP) : Minimal interaction noted.

Biological Activity Overview

The biological activities of this compound and its derivatives can be summarized as follows:

Study on Antinociceptive Efficacy

A study published in 2017 evaluated the antinociceptive effects of various diphenethylamines, including this compound. The findings indicated that this compound exhibited significant pain relief in writhing assays compared to control substances. The study highlighted its potential as a therapeutic agent for pain management without the motor side effects commonly associated with other opioid treatments .

Metabolic Pathways

Research into the metabolism of this compound revealed that it undergoes biotransformation primarily in the liver. Studies utilizing human liver microsomes identified several metabolites, which may contribute to its pharmacological profile and toxicity assessments .

Toxicological Considerations

While promising, the biological activity of this compound raises concerns regarding potential toxicity. In silico models have been employed to predict adverse effects associated with its metabolites. The compound's interactions with cytochrome P450 enzymes suggest potential for drug-drug interactions and metabolic toxicity .

属性

IUPAC Name |

1-(3,4-dichlorophenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9Cl2N/c1-5(11)6-2-3-7(9)8(10)4-6/h2-5H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJUFOUVXOUYYRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=C(C=C1)Cl)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10390166 | |

| Record name | 1-(3,4-dichlorophenyl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10390166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74877-07-9 | |

| Record name | 1-(3,4-dichlorophenyl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10390166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。